molecular formula C10H8F2O2 B1433751 4-(2,2-Difluorocyclopropyl)benzoic acid CAS No. 1889432-53-4

4-(2,2-Difluorocyclopropyl)benzoic acid

Cat. No.: B1433751
CAS No.: 1889432-53-4
M. Wt: 198.17 g/mol
InChI Key: XYFDFORPHCGFCM-UHFFFAOYSA-N
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Description

“4-(2,2-Difluorocyclopropyl)benzoic acid” is a chemical compound with the CAS Number: 1889432-53-4 . It has a molecular weight of 198.17 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Applications in Food and Environmental Science

Benzoic acid and its derivatives, including 4-(2,2-Difluorocyclopropyl)benzoic acid, are recognized for their antibacterial and antifungal properties, commonly used as preservatives in food, cosmetic, hygiene, and pharmaceutical products. These compounds are naturally present in plant and animal tissues and can also be produced by microorganisms. Due to their widespread occurrence and usage, these compounds are largely distributed in the environment, being found in water, soil, and air, which results in high and common human exposure. Studies have focused on their presence, usage, human exposure, metabolism, toxicology, and analytical methods for detection, underlining the significance of understanding their impact on public health and the environment (del Olmo, Calzada, & Nuñez, 2017).

Drug Delivery Systems

Research indicates that benzoic acid derivatives can effectively form complexes with alpha cyclodextrin, a notable drug delivery system. The complex formation between alpha cyclodextrin and benzoic acid derivatives, including this compound, has been confirmed in both aqueous environments and solid state forms. This signifies the potential of these compounds in enhancing drug delivery efficiency through improved carrier systems (Dikmen, 2021).

Photophysical Properties in Coordination Compounds

Benzoic acid derivatives are utilized as ligands to support coordination compounds, particularly with lanthanide elements. Studies demonstrate how the electron-releasing or electron-withdrawing substituents on these compounds significantly influence the photophysical properties of the resulting coordination complexes. This research sheds light on the interplay between molecular structure and luminescent properties, crucial for applications in fields such as material sciences and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Fluorescence Probes Development

Benzoic acid derivatives are key in the development of novel fluorescence probes to detect highly reactive oxygen species, crucial for understanding biological and chemical processes. These probes have been applied in living cells, showcasing resistance to light-induced autoxidation and the ability to visualize reactive oxygen species in stimulated neutrophils, marking significant advancements in biomedical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

The safety information available indicates that “4-(2,2-Difluorocyclopropyl)benzoic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 , which correspond to potential hazards if swallowed, in contact with skin, in contact with eyes, and if inhaled, respectively.

Mechanism of Action

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDFORPHCGFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1889432-53-4
Record name 4-(2,2-difluorocyclopropyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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